Methyl Perfluorononanoate
Overview
Description
Methyl Perfluorononanoate is a fluorinated compound belonging to the category of perfluorinated carboxylic acids. It is characterized by its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial applications. The chemical formula for this compound is C10H3F17O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Perfluorononanoate can be synthesized through several methods. One common approach involves the reaction of perfluorononanoic acid with methanol in the presence of a catalyst. This esterification reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Methyl Perfluorononanoate primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions typically require the presence of a catalyst and may be conducted under anhydrous conditions to prevent hydrolysis .
Major Products Formed: The major products formed from the reactions of Methyl Perfluoronononanoate depend on the specific reagents and conditions used. For example, reaction with an amine can yield a perfluorinated amide, while reaction with an alcohol can produce a different ester .
Scientific Research Applications
Methyl Perfluorononanoate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other fluorinated compounds. In biology and medicine, it is studied for its potential use in drug delivery systems due to its ability to form stable emulsions .
In industry, this compound is utilized in the production of non-stick coatings, water-repellent fabrics, and other materials that benefit from its unique properties.
Mechanism of Action
The mechanism by which Methyl Perfluorononanoate exerts its effects is primarily through its interaction with lipid bilayers and proteins. The compound’s fluorinated tail allows it to partition into lipid membranes, altering their properties and potentially disrupting cellular processes . Additionally, this compound can interfere with protein binding and function, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds: Methyl Perfluorononanoate is similar to other perfluorinated compounds such as perfluorooctanoic acid and perfluorodecanoic acid. These compounds share similar chemical structures and properties, including high thermal stability and resistance to chemical reactions .
Uniqueness: What sets this compound apart from its counterparts is its specific chain length and the presence of a methyl ester group. These structural features confer unique properties, such as enhanced solubility in certain solvents and specific reactivity patterns, making it particularly useful in specialized applications .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F17O2/c1-29-2(28)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNCFMKWDPDIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F17O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379560 | |
Record name | Methyl Perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51502-45-5 | |
Record name | Methyl Perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl perfluorononanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.